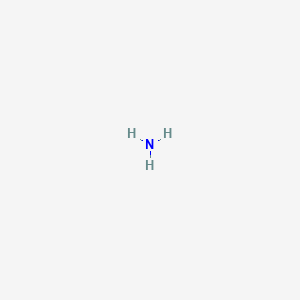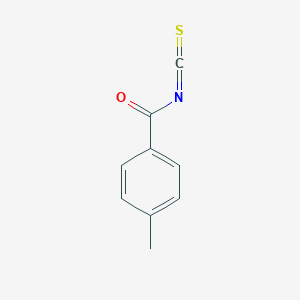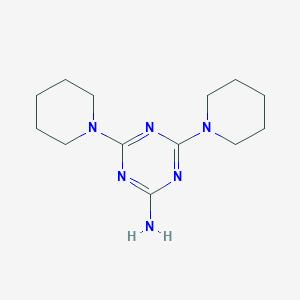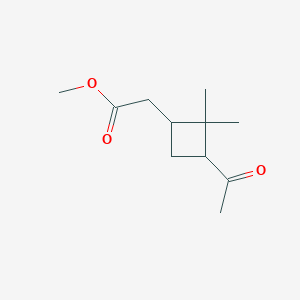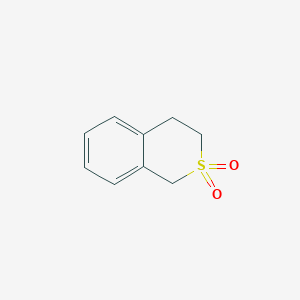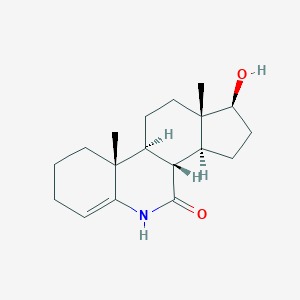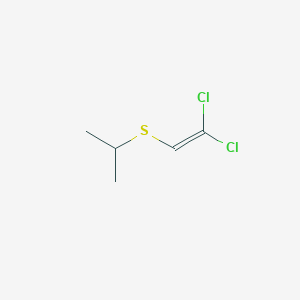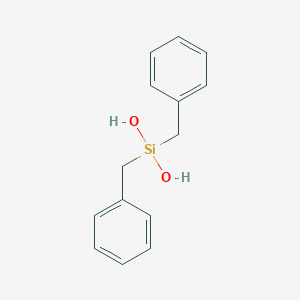
Dibenzylsilanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzylsilanediol is a chemical compound that is widely used in scientific research. It is a silane derivative that contains two benzyl groups attached to a silicon atom. This compound has a wide range of applications in various fields of science, including chemistry, biochemistry, and materials science.
科学的研究の応用
Dibenzylsilanediol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the development of new materials, such as polymers and ceramics. In addition, dibenzylsilanediol is used in biochemistry research as a tool for studying the interactions between proteins and other biomolecules.
作用機序
The mechanism of action of dibenzylsilanediol is not fully understood. However, it is believed that this compound interacts with various biomolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these biomolecules, which can be studied using various techniques, such as X-ray crystallography and NMR spectroscopy.
Biochemical and Physiological Effects:
Dibenzylsilanediol has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant activity, which can help protect cells from oxidative damage. In addition, dibenzylsilanediol has been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
Dibenzylsilanediol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively non-toxic, which makes it safe to handle in the lab. However, there are also some limitations to using dibenzylsilanediol in lab experiments. For example, it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on dibenzylsilanediol. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its interactions with various biomolecules, which can lead to the development of new drugs and therapies. In addition, there is a need for more research on the toxicity and safety of dibenzylsilanediol, particularly in vivo studies. Overall, dibenzylsilanediol is a promising compound that has many potential applications in various fields of science.
合成法
Dibenzylsilanediol can be synthesized using various methods, including the reaction of benzyl alcohol with chlorosilanes or the reaction of benzyl chloride with silanols. The most common method of synthesis involves the reaction of benzyl chloride with sodium silanolate in the presence of a catalyst. The resulting compound is then purified using various techniques, such as distillation or chromatography.
特性
CAS番号 |
18407-28-8 |
|---|---|
製品名 |
Dibenzylsilanediol |
分子式 |
C14H16O2Si |
分子量 |
244.36 g/mol |
IUPAC名 |
dibenzyl(dihydroxy)silane |
InChI |
InChI=1S/C14H16O2Si/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChIキー |
IYFJDHOBSYWLAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
正規SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



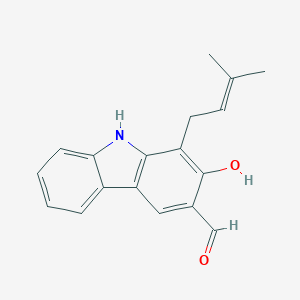
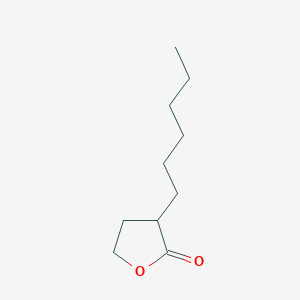


![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
